Dihydro Fenofibrate-d6
CAS No.: 1189501-82-3
Cat. No.: VC0027835
Molecular Formula: C20H23ClO4
Molecular Weight: 368.887
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189501-82-3 |
---|---|
Molecular Formula | C20H23ClO4 |
Molecular Weight | 368.887 |
IUPAC Name | propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |
Standard InChI | InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3 |
Standard InChI Key | JUAWSFKKGMCGEL-LIJFRPJRSA-N |
SMILES | CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Introduction
Chemical Structure and Properties
Dihydro Fenofibrate-d6 is a deuterated analog of fenofibrate with six deuterium atoms incorporated into its structure. The compound is characterized by its specific molecular composition and physical attributes that make it particularly useful for research applications.
Physical Properties
Dihydro Fenofibrate-d6 has a molecular weight of 368.9 g/mol. The compound contains key functional groups including an ester, a benzhydryl alcohol moiety, and a chlorophenyl group that contribute to its chemical behavior and reactivity. These functional groups play crucial roles in both its analytical detection and biological activity.
Structural Features
The structure features six deuterium atoms strategically positioned to replace hydrogen atoms in the methyl groups. This deuterium labeling provides a distinctive mass spectrometric pattern that allows researchers to differentiate between the compound and its non-deuterated analogs when conducting analytical studies.
Property | Value |
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Molecular Formula | C20H23ClO4 (with 6 deuterium substitutions) |
Molecular Weight | 368.9 g/mol |
CAS Number | 1189501-82-3 |
Key Functional Groups | Ester, benzhydryl alcohol, chlorophenyl |
InChI Key | JUAWSFKKGMCGEL-LIJFRPJRSA-N |
Synthesis and Production Methods
The production of Dihydro Fenofibrate-d6 requires specific synthetic routes to ensure high isotopic purity and structural integrity.
Industrial Production Considerations
Industrial production follows similar synthetic pathways but at a larger scale. Key considerations include:
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Deuterated reagent purity: Industrial syntheses require deuterated reagents with ≥99.5% isotopic enrichment to minimize protium contamination.
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Catalytic processes: Palladium on carbon (Pd/C) or platinum oxide (PtO2) catalysts are often employed for selective reduction without undesired side reactions.
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Purification methods: High-performance liquid chromatography (HPLC) with deuterated solvents ensures >98% purity of the final product.
Quality Control Measures
Mechanism of Action
Understanding the mechanism of action of Dihydro Fenofibrate-d6 requires examination of its biological activity and comparison with its non-deuterated analog.
PPARα Activation
Like fenofibrate, Dihydro Fenofibrate-d6 functions primarily as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. This nuclear receptor activation leads to increased expression of genes involved in lipid metabolism, particularly those associated with fatty acid oxidation and lipoprotein metabolism.
Metabolic Considerations
The incorporation of deuterium atoms can potentially alter the metabolic stability of the compound compared to standard fenofibrate. This kinetic isotope effect may result in modified pharmacokinetic properties, potentially reducing the rate of certain metabolic transformations and extending the compound's half-life in biological systems.
Biochemical Pathways
The activation of PPARα by this compound triggers a cascade of biochemical processes including:
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Increased lipolysis and fatty acid oxidation
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Enhanced lipoprotein lipase activity
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Reduction in apoprotein C-III production
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Altered gene expression profiles related to lipid metabolism
These processes collectively result in decreased triglyceride levels, reduced LDL cholesterol, and increased HDL cholesterol—the primary therapeutic effects of fibrate drugs.
Chemical Reactivity
Dihydro Fenofibrate-d6 exhibits reactivity patterns consistent with its functional groups, with some modifications due to the deuterium substitutions.
Reaction Types and Mechanisms
The compound participates in four primary reaction types, driven by its ester, aromatic, and hydroxyl functional groups. These reaction pathways are summarized in the following table:
Reaction Type | Mechanism | Key Products |
---|---|---|
Hydrolysis | Cleavage of the ester bond under acidic/basic conditions or enzymatic action | Fenofibric Acid-d6, Isobutyl Alcohol-d6 |
Oxidation | Conversion of hydroxyl or benzylic positions to ketones or carboxylic acids | 4-(4-Chlorobenzoyl)phenoxy-d6-diacid, Chlorinated Quinones |
Reduction | Further hydrogenation of carbonyl groups or aromatic rings | Various reduced derivatives |
Substitution | Replacement of chlorine or hydroxyl groups with nucleophiles | Nucleophilic substitution products |
Hydrolysis Reactions
Hydrolysis dominates under physiological conditions, forming the active metabolite fenofibric acid-d6. This reaction is particularly important in biological systems, where esterases catalyze the conversion to the active form. The deuterium labeling remains intact during this transformation, allowing researchers to track this metabolic conversion.
Oxidative Pathways
While less common than hydrolysis, oxidative pathways are critical for metabolite profiling. These reactions typically involve the hydroxyl group or benzylic positions and can lead to the formation of various oxidized products that contribute to the compound's metabolic profile.
Applications in Scientific Research
Dihydro Fenofibrate-d6 serves multiple functions in scientific research, particularly in pharmaceutical and biochemical studies.
Pharmacokinetic Studies
The compound is extensively used in pharmacokinetic studies to trace the metabolic pathways of fenofibrate. The deuterium labeling allows researchers to differentiate between the parent drug and its metabolites in biological samples, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.
Mass Spectrometry Applications
In mass spectrometry, Dihydro Fenofibrate-d6 serves as an internal standard due to its nearly identical chemical behavior to non-deuterated fenofibrate but with a distinct mass signature. This property enables:
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Enhanced detection sensitivity and specificity
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Improved quantification accuracy in complex biological matrices
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Better discrimination between endogenous and exogenous compounds
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More reliable metabolite identification and quantification
Metabolic Pathway Elucidation
Studies have shown that deuterated compounds can reveal distinct metabolic pathways compared to their non-deuterated counterparts. This property of Dihydro Fenofibrate-d6 enables researchers to gain deeper insights into drug metabolism mechanisms, particularly those involving cytochrome P450 enzymes.
Comparison with Related Compounds
Examining the similarities and differences between Dihydro Fenofibrate-d6 and related compounds provides valuable context for understanding its unique properties.
Comparison with Parent Compound
Dihydro Fenofibrate-d6 shares most physical and chemical properties with fenofibrate but differs in its isotopic composition. This difference, while subtle in many chemical contexts, is significant for analytical applications and potentially for metabolic stability.
Related Fibrate Compounds
The following table compares Dihydro Fenofibrate-d6 with related compounds:
Compound | Primary Use | Key Differences |
---|---|---|
Fenofibrate | Clinical treatment of hyperlipidemia | Non-deuterated parent compound |
Fenofibric Acid | Active metabolite of fenofibrate | Lacks ester group, non-deuterated |
Clofibrate | Lipid-lowering agent | Different chemical structure, non-deuterated |
Dihydro Fenofibrate-d6 | Research standard in mass spectrometry | Contains six deuterium atoms for stable isotope labeling |
Unique Attributes
The deuterium labeling in Dihydro Fenofibrate-d6 makes it particularly useful in research applications involving mass spectrometry and NMR spectroscopy. This labeling allows for more precise tracking and analysis of the compound in various biochemical processes, providing advantages that non-deuterated analogs cannot offer.
Analytical Methodologies
The analysis and characterization of Dihydro Fenofibrate-d6 require specific analytical techniques and methodological considerations.
Optimal Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Dihydro Fenofibrate-d6 in biological matrices. Method validation typically includes calibration curves (1–1000 ng/mL), recovery rates, and matrix effect assessments. Chromatographic separation of non-deuterated analogs is essential to avoid interference.
Mass Spectrometry Imaging
For analyzing the spatial distribution of Dihydro Fenofibrate-d6 in tissues, matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is recommended. Optimal matrix application (e.g., 2,5-dihydroxybenzoic acid for lipids) and laser settings are crucial to enhance ionizability. Spatial resolution of ≤50 μm is typically targeted for detailed tissue distribution studies.
Data Interpretation Challenges
Several methodological challenges must be addressed when working with deuterated compounds:
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Handling confounding variables: Multivariate regression is often applied to isolate isotope-specific effects from biological variability.
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Reproducibility: Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw MS spectra in repositories is recommended.
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Isotope effects: Potential differences in physical and chemical behavior between deuterated and non-deuterated compounds must be considered in data interpretation.
Research Questions and Future Directions
Current research on Dihydro Fenofibrate-d6 encompasses a range of questions and methodological approaches.
Synthesis Optimization
Key research questions include methods for synthesizing Dihydro Fenofibrate-d6 with high isotopic purity. This involves strict control over reaction conditions (e.g., solvent selection, temperature) to minimize proton-deuterium exchange. Verification techniques such as NMR spectroscopy and high-resolution mass spectrometry are critical for confirming isotopic purity (>99 atom% D) and structural integrity.
Stability Studies
Researchers are investigating the stability of Dihydro Fenofibrate-d6 under various experimental storage conditions. This includes accelerated degradation testing (exposure to light, heat, and humidity) followed by LC-MS/MS analysis to monitor isotopic integrity and decomposition byproducts. Long-term storage recommendations typically include cryopreservation (0–6°C) in amber vials to prevent photodegradation.
Protein Target Identification
Strategies for identifying protein targets of Dihydro Fenofibrate-d6 in chemical proteomics studies represent another active research area. Approaches include activity-based protein profiling (ABPP) with deuterated probes, cellular thermal shift assay (CETSA) to monitor target engagement, and isothermal dose-response (ITDR) for affinity quantification.
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